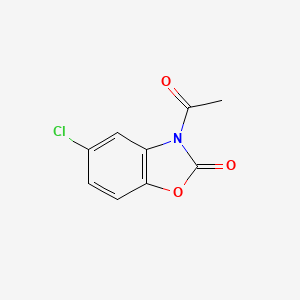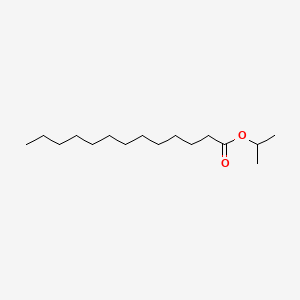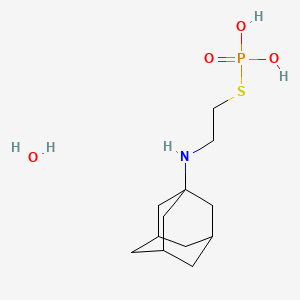
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate is a complex organic compound with a unique structure that includes an adamantyl group, an ethanethiol moiety, and a hydrogen phosphate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the ethanethiol and hydrogen phosphate ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydrogen phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethiol group can yield disulfides, while substitution reactions can produce various phosphorylated derivatives.
科学的研究の応用
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides structural stability, while the ethanethiol and hydrogen phosphate ester groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
類似化合物との比較
Similar Compounds
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- 2-(1-Adamantyl)aminoethanethiol hydrogen sulfate
- S-2-(1-Adamantylamino)ethyl thiosulfuric acid
Uniqueness
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
90378-85-1 |
|---|---|
分子式 |
C12H24NO4PS |
分子量 |
309.36 g/mol |
IUPAC名 |
2-(1-adamantylamino)ethylsulfanylphosphonic acid;hydrate |
InChI |
InChI=1S/C12H22NO3PS.H2O/c14-17(15,16)18-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,1-8H2,(H2,14,15,16);1H2 |
InChIキー |
UOFFFUARLHFHDO-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NCCSP(=O)(O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
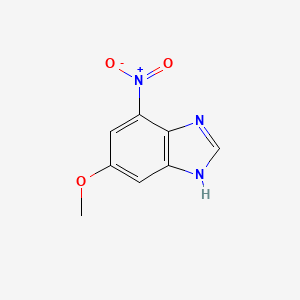
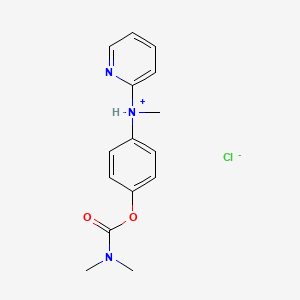
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

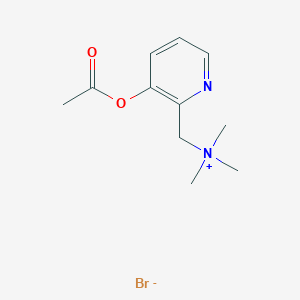
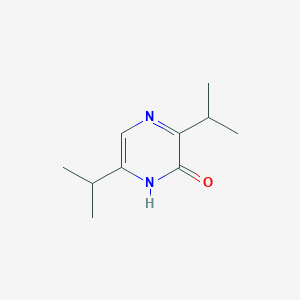
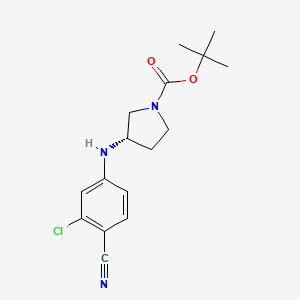

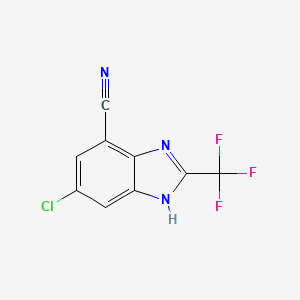
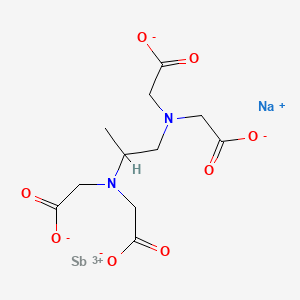
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
